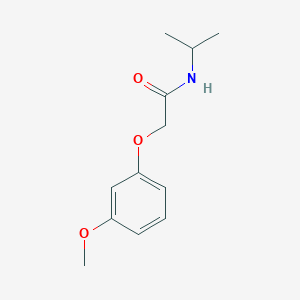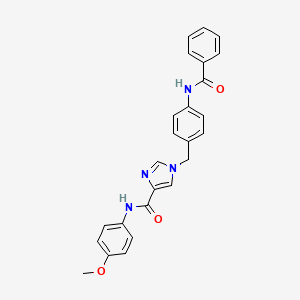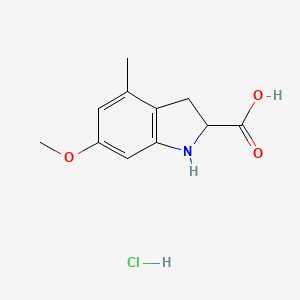
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a chemical compound with the molecular formula C9H10N2O4S It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Méthodes De Préparation
The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an anthranilic acid derivative with a sulfonamide group. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential bacterial proteins or disrupt bacterial cell membranes. In the case of anti-inflammatory activity, it may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can be compared with other benzoxazine derivatives, such as:
2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonamide group, which may result in different chemical reactivity and biological activity.
6-amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-5-9(12)11-7-4-6(16(10,13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPAEWSQDXDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-chlorophenyl)propanamide](/img/structure/B2860762.png)
![9-Azabicyclo[3.3.2]decane;hydrochloride](/img/structure/B2860766.png)
![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2860770.png)




![7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B2860776.png)
![9-Fluorobenzo[h]-1,6-naphthyridine-5-carboxylic acid](/img/structure/B2860777.png)
![2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2860779.png)

![N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2860781.png)
![N,N-diethyl-3-sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)
